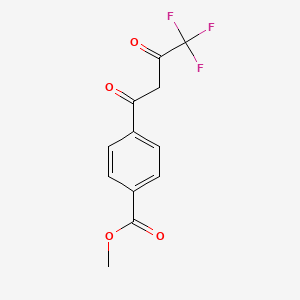

(4-Methoxycarbonylbenzoyl)trifluoroacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-19-11(18)8-4-2-7(3-5-8)9(16)6-10(17)12(13,14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXKGQWTENBINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676012 | |

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-42-9 | |

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Methoxycarbonylbenzoyl)trifluoroacetone

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Methoxycarbonylbenzoyl)trifluoroacetone, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. The primary synthesis pathway, a crossed Claisen condensation, is discussed in detail, including the underlying mechanistic principles, a step-by-step experimental protocol, and an analysis of factors influencing the reaction yield. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preparation of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a specialized organic compound characterized by a β-diketone functional group flanked by a trifluoromethyl group and a benzene ring bearing a methoxycarbonyl substituent. The presence of the trifluoromethyl group imparts unique properties, including increased metabolic stability, hydrophobicity, and electron-withdrawing effects, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials. β-Diketones, in general, are crucial intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and as versatile chelating agents for metal ions.

The Core Synthesis Pathway: Crossed Claisen Condensation

The most established and efficient method for the synthesis of β-diketones is the Claisen condensation.[1] For the preparation of an unsymmetrical β-diketone such as this compound, a crossed Claisen condensation is employed.[2] This reaction involves the condensation of two different esters in the presence of a strong base.[2]

A critical consideration for a successful crossed Claisen condensation is the prevention of a mixture of all four possible products from self-condensation and cross-condensation reactions.[3] This challenge is elegantly overcome by selecting one ester that lacks α-hydrogens, thereby being incapable of forming an enolate and acting solely as the electrophile.[4] In the synthesis of our target molecule, methyl 4-methoxycarbonylbenzoate serves as the ideal non-enolizable ester, while ethyl trifluoroacetate provides the enolizable trifluoroacetyl component.

Mechanistic Insights

The reaction mechanism proceeds through several key steps, as illustrated below:

-

Enolate Formation: A strong base, typically sodium hydride (NaH) or an alkoxide, abstracts an acidic α-proton from ethyl trifluoroacetate to form a resonance-stabilized enolate ion. The electron-withdrawing trifluoromethyl group enhances the acidity of these protons, facilitating enolate formation.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl 4-methoxycarbonylbenzoate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of a methoxide leaving group and the formation of the β-diketone product.

-

Deprotonation of the Product: The resulting β-diketone is more acidic than the starting alcohol (methanol). Therefore, the methoxide generated in the previous step deprotonates the β-diketone, forming a resonance-stabilized enolate of the product. This final, irreversible deprotonation step drives the reaction to completion.

-

Protonation: An acidic workup in the final stage of the reaction protonates the enolate to yield the final this compound product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is a composite of established procedures for crossed Claisen condensations involving trifluoroacetates and the synthesis of related β-diketones.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Methyl 4-methoxycarbonylbenzoate | 194.18 |

| Ethyl trifluoroacetate | 142.08 |

| Sodium hydride (60% dispersion in oil) | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 |

| Diethyl ether | 74.12 |

| 1 M Hydrochloric acid (HCl) | 36.46 |

| Saturated aqueous sodium chloride (Brine) | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Apparatus

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

Step 2: Reaction Setup

-

Sodium hydride (60% dispersion in mineral oil) is carefully washed with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and then suspended in anhydrous tetrahydrofuran (THF) in the reaction flask.

Step 3: Addition of Reactants

-

A solution of ethyl trifluoroacetate in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the enolate.

-

Following enolate formation, a solution of methyl 4-methoxycarbonylbenzoate in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

Step 4: Reaction Progression

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 5: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Step 6: Purification

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Pathway and Workflow Visualization

The overall synthesis can be visualized as a two-stage process: the preparation of the starting material, methyl 4-methoxycarbonylbenzoate, followed by the core crossed Claisen condensation.

Synthesis of Methyl 4-Methoxycarbonylbenzoate

Methyl 4-methoxycarbonylbenzoate is typically prepared from terephthalic acid via a two-step esterification process. First, terephthalic acid is mono-esterified to form 4-carboxybenzoic acid methyl ester, which is then further esterified to the desired dimethyl ester. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Caption: Fischer esterification of terephthalic acid.

Crossed Claisen Condensation Workflow

The core synthesis of the target molecule is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of the target molecule.

Yield Analysis

The yield of the crossed Claisen condensation is influenced by several factors:

-

Purity of Reagents and Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and the enolate intermediate. Therefore, the use of anhydrous solvents and reagents is paramount for achieving a high yield.

-

Choice of Base: Strong, non-nucleophilic bases such as sodium hydride are preferred to minimize side reactions.[5] The use of alkoxide bases can lead to transesterification if the alcohol of the base does not match the ester's alcohol component.

-

Reaction Temperature and Time: Optimization of the reaction temperature and duration is crucial. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in product degradation.

-

Stoichiometry: The molar ratio of the reactants and the base should be carefully controlled to maximize the formation of the desired product.

| Reaction Type | Reactants | Base | Solvent | Reported Yield | Reference |

| Crossed Claisen Condensation | Ethyl trifluoroacetate and Ethyl acetate | Sodium ethoxide | Ethanol | High conversion | CN103694119A[6] |

| Tandem Claisen/Retro-Claisen | Enolizable ketones and Ethyl trifluoroacetate | NaH | THF | Good to Excellent | Yang, D., et al. (2013)[5] |

Given these precedents, a well-executed synthesis of this compound can be expected to achieve a yield in the range of 60-80% .

Conclusion

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation, a robust and well-understood reaction in organic chemistry. By carefully selecting a non-enolizable aromatic ester and an enolizable trifluoroacetate, and by maintaining stringent anhydrous conditions with a strong base, this valuable fluorinated β-diketone can be prepared in good yield. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this and other structurally related compounds for their applications.

References

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Yang, D., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

-

YouTube. (2018). Crossed Claisen condensation. [Link]

- Google Patents. (2014).

-

Leah4sci. (2016). Claisen Condensation Reaction Mechanism. YouTube. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

ACS Publications. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry. [Link]

-

YouTube. (2018). Crossed Claisen condensation. [Link]

-

ResearchGate. (2006). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]

-

Crossed Claisen Condensations. (n.d.). [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

-

ResearchGate. (2019). Synthesis of 4-substituted tetrafluorobenzonitriles and their conversion to 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. [Link]

- Google Patents. (2014).

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

PubMed. (2015). Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles. [Link]

-

YouTube. (2016). Claisen Condensation Reaction Mechanism by Leah4sci. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

(4-Methoxycarbonylbenzoyl)trifluoroacetone: A Technical Guide for Advanced Research

CAS Number: 1076198-42-9 Molecular Formula: C₁₂H₉F₃O₄ Molecular Weight: 274.19

Introduction

(4-Methoxycarbonylbenzoyl)trifluoroacetone is a fluorinated β-diketone, a class of organic compounds distinguished by two carbonyl groups separated by a single methylene group. The presence of both a trifluoromethyl group and a methoxycarbonylbenzoyl group imparts a unique combination of steric and electronic properties to the molecule. These characteristics make it a compelling candidate for various applications in coordination chemistry, materials science, and potentially as a building block in the synthesis of more complex molecules for drug discovery.

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications, with a focus on its role as a ligand in the formation of luminescent lanthanide complexes. The information is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Chemical Properties and Structure

This compound possesses a scaffold that is highly amenable to coordination with metal ions. The β-diketone moiety can undergo keto-enol tautomerism, with the enol form being readily deprotonated to form a bidentate chelating ligand that can form stable complexes with a variety of metal ions. The trifluoromethyl group enhances the acidity of the β-diketone protons and can influence the photophysical properties of its metal complexes. The methoxycarbonyl group on the phenyl ring offers a site for further functionalization or can modulate the electronic properties of the ligand system.

| Property | Value | Source |

| CAS Number | 1076198-42-9 | [1] |

| Molecular Formula | C₁₂H₉F₃O₄ | [1] |

| Molecular Weight | 274.19 | [1] |

Synthesis

The primary and most established method for the synthesis of β-diketones such as this compound is the Claisen condensation reaction. This reaction involves the base-mediated condensation of a ketone with an ester. In this specific case, the synthesis would proceed via a crossed Claisen condensation between methyl 4-acetylbenzoate and an ethyl trifluoroacetate.

Reaction Scheme

Caption: General scheme for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for Claisen condensations and should be optimized for specific laboratory conditions.

Materials:

-

Methyl 4-acetylbenzoate

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) or sodium ethoxide (1.1 equivalents). Anhydrous THF or Et₂O is added, and the suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of methyl 4-acetylbenzoate (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF or Et₂O is added dropwise to the stirred base suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, the methoxy protons of the ester, and the methylene protons of the diketone moiety. The enol form will show a characteristic downfield signal for the enolic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the diketone and the ester, the carbons of the aromatic ring, the methoxy carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. A broad O-H stretching band may be observed if the enol tautomer is present.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns.

Potential Applications

The unique structural features of this compound make it a valuable compound for several advanced applications.

Ligand for Luminescent Lanthanide Complexes

β-Diketones are renowned for their ability to form highly luminescent complexes with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). The organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength (red for Eu³⁺, green for Tb³⁺).

Caption: Energy transfer mechanism in a lanthanide β-diketonate complex.

The methoxycarbonyl group on the benzoyl moiety of this compound can be beneficial in several ways:

-

It can be hydrolyzed to a carboxylic acid, providing a reactive handle for covalent attachment to biomolecules or surfaces.

-

The electronic properties of the aromatic ring can be tuned, which may influence the energy levels of the ligand and the efficiency of energy transfer to the lanthanide ion.

A general procedure for the synthesis of a lanthanide complex would involve reacting this compound with a lanthanide salt (e.g., EuCl₃ or TbCl₃) in a suitable solvent, often in the presence of a base to deprotonate the ligand.

Chemical Probe for Proteomics Research

The designation of this compound as a "biochemical for proteomics research" suggests its potential use as a chemical probe.[1] Covalent chemical probes are powerful tools for studying protein function and identifying drug targets. While the specific mechanism of action for this compound in this context is not detailed in the available literature, its reactive carbonyl groups could potentially engage in covalent interactions with nucleophilic residues on proteins. Further research would be needed to validate this application.

Analytical Standard

The availability of this compound as an analytical impurity standard from some suppliers indicates its potential use in the quality control of pharmaceutical manufacturing.[2] It could serve as a reference compound for the identification and quantification of related impurities in drug substances or products.

Conclusion

This compound is a versatile fluorinated β-diketone with significant potential in materials science and chemical biology. Its synthesis via the well-established Claisen condensation provides a reliable route to this valuable compound. The primary application lies in its use as a ligand to create highly luminescent lanthanide complexes, with the methoxycarbonyl group offering opportunities for further functionalization and tuning of photophysical properties. While its roles as a chemical probe and analytical standard are less defined in the public domain, these represent exciting avenues for future research and development. This guide provides a solid foundation for researchers and scientists to explore and exploit the unique characteristics of this promising molecule.

References

-

Synthesis of Methyl 4-Acetylbenzoate - PrepChem.com. [Link]

-

Claisen Condensation - Organic Chemistry Portal. [Link]

-

Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction - Organic Chemistry Portal. [Link]

-

over a period of 20 min, while maintaining the internal temperature at 5-10 °C - Organic Syntheses Procedure. [Link]

-

Synthesis of 3-trifluoroacetamidobenzoyltrifluoroacetone and its luminescent europium complexes - ResearchGate. [Link]

-

Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging - NIH. [Link]

-

Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing). [Link]

Sources

Solubility of (4-Methoxycarbonylbenzoyl)trifluoroacetone in organic solvents

An In-depth Technical Guide on the Solubility of (4-Methoxycarbonylbenzoyl)trifluoroacetone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. This compound is a significant compound in proteomics research, and a thorough understanding of its solubility is paramount for its application in various experimental and developmental workflows.[1] This document delineates the core physicochemical properties of the molecule, explores the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for handling and applying this compound.

Introduction: The Critical Role of Solubility in Research Applications

This compound, with the molecular formula C12H9F3O4 and a molecular weight of 274.19 g/mol , is a specialized biochemical utilized in proteomics research.[1] The utility of this and many other organic compounds in scientific applications is fundamentally linked to their behavior in solution. Solubility, a critical physicochemical parameter, dictates a compound's suitability for use in assays, its formulation into stable solutions, and its behavior in separation and purification processes like chromatography and crystallization.

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving predictable and reproducible reaction rates.

-

High-Throughput Screening (HTS): In HTS workflows, compounds are typically handled in solution. Poor solubility can lead to false negatives or inconsistent results.

-

Formulation Development: For any potential therapeutic application, understanding solubility is the first step in developing a stable and effective formulation.

-

Analytical Method Development: Accurate quantification by techniques such as HPLC or GC-MS requires the compound to be fully soluble in the mobile phase or injection solvent.

This guide provides the foundational knowledge and practical methodologies to empower researchers to make informed decisions regarding solvent selection and to accurately quantify the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3]

This compound possesses a complex structure with distinct regions of varying polarity:

-

Nonpolar Region: The benzene ring provides a significant nonpolar, aromatic character.

-

Polar Regions: The methoxycarbonyl group (-COOCH3) and the trifluoroacetylacetone moiety (-C(O)CH2C(O)CF3) introduce considerable polarity through their carbonyl groups and the highly electronegative fluorine atoms.

The presence of both polar and nonpolar regions suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexane or cyclohexane, nor in highly polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity that can interact favorably with both the aromatic ring and the polar functional groups.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may provide some solubility through π-π stacking interactions with the benzoyl group, but overall solubility is likely limited by the polar functional groups. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the carbonyl groups of the molecule and are generally effective at solvating a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the enol form of the diketone, but their hydrogen bonding network may be disrupted by the nonpolar aromatic ring. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds of intermediate polarity and are less polar than protic solvents, which may be advantageous. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle of the Isothermal Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the compound, and the concentration of the dissolved compound represents its solubility at that temperature.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed. For added certainty, the withdrawn supernatant can be filtered through a syringe filter.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| e.g., Dichloromethane | 3.1 | Data | Data |

| e.g., Acetone | 5.1 | Data | Data |

| e.g., Ethyl Acetate | 4.4 | Data | Data |

| e.g., Methanol | 5.1 | Data | Data |

| e.g., Toluene | 2.4 | Data | Data |

| e.g., Hexane | 0.1 | Data | Data |

Note: The table above is a template for presenting experimentally determined data. Polarity index values can be sourced from chemical literature.[4]

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective design of experiments, the development of robust analytical methods, and the successful application of this compound in proteomics and other research fields. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds.

References

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of (4-Methoxycarbonylbenzoyl)trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational dynamics of (4-Methoxycarbonylbenzoyl)trifluoroacetone, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs, theoretical principles, and spectroscopic data to offer a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones are a class of organic compounds characterized by a 1,3-dicarbonyl moiety with one of the alkyl groups bearing fluorine atoms. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties, including enhanced acidity of the α-protons and a pronounced tendency to exist in the enol form. These characteristics make them valuable ligands for metal coordination chemistry, catalysts in organic synthesis, and scaffolds in the design of bioactive molecules. This compound, with its additional ester functionality, presents further opportunities for chemical modification and conjugation, rendering it a versatile building block in drug discovery and development.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds via a Claisen condensation reaction between methyl 4-(trifluoroacetyl)benzoate and a suitable acetylating agent. While specific literature on the synthesis of this exact molecule is scarce, a general and reliable protocol can be adapted from standard procedures for related β-diketones.

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactants: Dissolve methyl 4-formylbenzoate in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: Add trifluoromethyltrimethylsilane (TMSCF3) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) to the solution. The reaction is typically stirred at room temperature for several hours.

-

Hydrolysis: Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate silyl ether, yielding methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, methyl 4-(trifluoroacetyl)benzoate, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Claisen Condensation: The resulting ketone is subsequently treated with a base (e.g., sodium hydride) and an acetylating agent (e.g., ethyl acetate) to afford the target β-diketone, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, the methoxy protons of the ester, and the methine proton of the β-diketone moiety. The chemical shift of the methine proton is highly dependent on the keto-enol tautomeric equilibrium.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the carbons of the trifluoroacetyl group.

-

¹⁹F NMR Spectroscopy: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as broad O-H stretching vibrations if the enol form is present.

-

Mass Spectrometry (MS): The molecular weight of the compound (274.19 g/mol ) can be confirmed by mass spectrometry[1].

Molecular Structure and Keto-Enol Tautomerism

A critical aspect of the chemistry of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.

Keto-Enol Equilibrium

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to significantly shift the equilibrium towards the enol form. The enol tautomer is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. Studies on analogous para-substituted benzoyltrifluoroacetones have shown a high percentage of the enol form in various solvents[2][3].

Diagram of Keto-Enol Tautomerism

Caption: Equilibrium between the keto and enol tautomers.

The keto form consists of two carbonyl groups separated by a methylene group, while the enol form has a carbon-carbon double bond and a hydroxyl group, which forms a strong intramolecular hydrogen bond with the remaining carbonyl oxygen. This intramolecular hydrogen bond is a key stabilizing factor for the enol tautomer.

Conformational Analysis

The conformational preferences of this compound are largely dictated by the orientation of the benzoyl and trifluoroacetyl groups relative to the central C-C bond of the diketone backbone and the rotation around the bond connecting the phenyl ring to the carbonyl group.

Conformation of the Enol Form

In the predominant enol form, the molecule is expected to adopt a largely planar conformation due to the delocalization of π-electrons within the six-membered hydrogen-bonded ring. The planarity is further influenced by the conjugation of the benzoyl group with the enone system.

Rotational Isomers

Rotation around the single bond connecting the phenyl ring to the carbonyl group can lead to different rotational isomers (rotamers). The relative stability of these rotamers will be influenced by steric hindrance between the ortho-protons of the phenyl ring and the adjacent carbonyl group, as well as electronic effects. Computational studies on similar fluorinated β-diketones can provide insights into the preferred rotational conformations[4].

Table 1: Predicted Key Structural Parameters for the Enol Form of this compound

| Parameter | Predicted Value Range | Comments |

| O-H···O distance | 2.4 - 2.6 Å | Indicative of a strong intramolecular hydrogen bond. |

| C=O bond length | 1.25 - 1.30 Å | Lengthened due to hydrogen bonding and conjugation. |

| C=C bond length | 1.35 - 1.40 Å | Shorter than a typical C-C single bond. |

| Dihedral Angle (Ar-C=O) | 0 - 30° | Near planarity is expected to maximize conjugation. |

Note: These are predicted values based on data from analogous structures and theoretical considerations.

Implications for Drug Development and Research

The unique structural and electronic properties of this compound make it a compound of interest for various applications in drug development and scientific research.

-

Metal Chelation: The β-diketone moiety is an excellent chelating agent for a wide range of metal ions. This property can be exploited for the development of metal-based therapeutics, diagnostic imaging agents, and catalysts.

-

Bioisosteric Replacement: The trifluoroacetyl group can serve as a bioisostere for other functional groups in drug candidates, potentially improving metabolic stability and pharmacokinetic properties.

-

Covalent Inhibitors: The electrophilic nature of the carbonyl carbons makes this molecule a potential candidate for the design of covalent inhibitors that target nucleophilic residues in enzymes.

-

Chemical Probe: The methoxycarbonyl group provides a handle for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups to create chemical probes for studying biological systems.

Conclusion

This compound is a fascinating molecule with a rich conformational landscape dominated by a stabilized enol tautomer. While direct experimental structural data remains to be fully elucidated, a comprehensive understanding of its properties can be inferred from the well-established chemistry of fluorinated β-diketones and related aromatic compounds. Its unique combination of a metal-chelating β-diketone core, an electron-withdrawing trifluoromethyl group, and a modifiable ester functionality positions it as a valuable tool for researchers and professionals in the fields of medicinal chemistry, materials science, and beyond. Further experimental and computational studies are warranted to fully unlock the potential of this versatile compound.

References

-

National Center for Biotechnology Information (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. PubChem Compound Summary for CID 16219835. [Link]

-

Effects of Concentration and Time on Keto-Enol and Enol-Enol Content in Benzoylacetone (BZA) and 4,4,4-Trifluoro-1-Phenyl-1,3-Butanedione (PTFAA). ResearchGate. [Link]

-

General structure of para-substituted benzoyl-trifluoroacetones (X = F for FBTA). ResearchGate. [Link]

-

Scheme of keto-enol equilibrium for FBTA and the relativity energies (E(rel.)) for tautomers. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Synthesized (4-Methoxycarbonylbenzoyl)trifluoroacetone

Executive Summary

(4-Methoxycarbonylbenzoyl)trifluoroacetone is a β-diketone of significant interest in chemical research, particularly as a biochemical tool for proteomics.[1] The integrity of experimental outcomes hinges on the purity of this reagent. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, designed for researchers, chemists, and quality control professionals. We delve into the rationale behind a multi-faceted, orthogonal analytical approach, moving beyond mere protocol recitation to explain the causality behind experimental choices. The methodologies detailed herein—spanning chromatography, spectroscopy, and elemental analysis—constitute a self-validating system to ensure the highest degree of confidence in the final purity assessment.

Introduction: The Imperative for Purity

The compound this compound, with the molecular formula C₁₂H₉F₃O₄ and a molecular weight of 274.19 g/mol , belongs to the class of β-diketones.[1] These structures are valuable intermediates in organic synthesis and are known for their ability to form stable metal chelates. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.

In any research or development context, particularly in drug development, the purity of a synthesized compound is not a trivial detail; it is the bedrock of reliable, reproducible data. Impurities, even in trace amounts, can lead to erroneous biological activity, false positives in screening assays, or unpredictable physical properties. Therefore, a robust and validated analytical strategy is paramount to confirm the identity and quantify the purity of synthesized this compound.

Synthesis and the Genesis of Potential Impurities

A thorough purity analysis begins with understanding the synthesis pathway, as it predicts the likely impurities. The most common route to β-diketones like the target compound is the Claisen Condensation , specifically a "crossed" or mixed Claisen reaction.[2][3][4] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, such as another ester or a ketone, in the presence of a strong base.[4][5][6]

In a likely synthesis, an enolizable ketone (ethyl trifluoroacetate) is condensed with a non-enolizable ester (methyl 4-formylbenzoate) using a strong base like sodium ethoxide or sodium hydride.

Key Reactants:

-

Ester 1 (non-enolizable): Methyl 4-(methoxycarbonyl)benzoate

-

Ester 2 (enolizable): Ethyl trifluoroacetate

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

Based on this pathway, several classes of impurities can be anticipated:

-

Unreacted Starting Materials: Residual methyl 4-(methoxycarbonyl)benzoate and ethyl trifluoroacetate.

-

Side-Products: Self-condensation of ethyl trifluoroacetate, although less favorable, can occur.

-

Reaction By-products: Ethanol (if NaOEt is used) and other products from minor side reactions.

-

Residual Solvents and Reagents: Tetrahydrofuran (THF), diethyl ether, or any solvents used in the reaction and workup, as well as residual acid or base from quenching steps.

An Orthogonal Analytical Workflow for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal workflow , where multiple techniques based on different physicochemical principles are used to analyze the sample. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being masked in a spectroscopic analysis.

Our comprehensive strategy integrates chromatographic separation, spectroscopic identification, and elemental composition analysis.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. For β-diketones, however, standard reversed-phase methods can suffer from poor peak shape (tailing) due to keto-enol tautomerism and chelation with trace metals in the system.[7] Using mixed-mode stationary phases or specific mobile phase additives can mitigate these issues.[7]

Data Presentation: HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode RP/Anion Exchange | C18 is a standard for hydrophobicity-based separation. Mixed-mode can improve peak shape for diketones.[7] |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent and acidifies the mobile phase to suppress silanol activity, improving peak shape. |

| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controls viscosity and improves reproducibility of retention times. |

| Detector | Diode Array Detector (DAD) at 254 nm and 280 nm | Allows for peak purity analysis and detection of chromophoric impurities. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation: Accurately prepare a stock solution of the compound in acetonitrile at ~1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the diluent (acetonitrile) to ensure no system peaks interfere with the analysis.

-

Sample Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Method Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantification (LOQ).[8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile or semi-volatile impurities, such as residual solvents. The target compound itself has limited volatility, but GC-MS can be employed, sometimes after derivatization, to analyze for specific impurities. Trifluoroacetyl derivatives generally exhibit good chromatographic behavior.[12][13][14][15]

Data Presentation: GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates volatile solvents from less volatile components. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent like dichloromethane or ethyl acetate (1 mL).

-

Instrument Setup: Condition the GC column and set up the instrument with the parameters listed above.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-500) to detect a wide range of potential impurities.

-

Data Analysis: Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times to a known library (e.g., NIST). Quantify against a standard if necessary.

Spectroscopic Characterization and Purity Confirmation

Spectroscopy provides definitive structural confirmation and can reveal impurities that may not be chromatographically resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for structural elucidation and purity assessment, providing quantitative information if an internal standard is used. For this compound, both ¹H and ¹⁹F NMR are critical.

-

¹H NMR: Will confirm the presence of the aromatic and methoxy protons, and the characteristic enol proton of the β-diketone. The integration of signals should correspond to the expected proton count. Impurities with protons will appear as extra peaks.

-

¹⁹F NMR: This is highly specific and sensitive for the trifluoromethyl group.[16] A single, sharp singlet is expected for the -CF₃ group. The presence of other fluorine-containing impurities would be immediately obvious as additional signals.[17][18][19]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a calibrated internal standard if quantitative analysis (qNMR) is desired.

-

Data Acquisition: Acquire ¹H and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Confirm that all chemical shifts and coupling constants in the ¹H spectrum match the proposed structure.

-

Verify a single peak in the ¹⁹F spectrum.

-

Integrate all signals. The presence of impurity peaks with integrals corresponding to >0.5% suggests significant contamination.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an appropriate ionization source (e.g., ESI).

-

Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass. The mass error should be less than 5 ppm.

Absolute Purity Confirmation: Elemental Analysis

Elemental analysis (EA), or CHN analysis, is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[20][21] It serves as a final, absolute check on the compound's composition and purity.[22][23]

Experimental Protocol: Elemental Analysis

-

Sample Preparation: Submit a dry, homogeneous sample (typically 2-5 mg) to an analytical service laboratory. Ensure the sample is completely free of residual solvents, which contain carbon and hydrogen and will skew the results.

-

Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

-

Data Analysis: The experimentally determined weight percentages of C and H are compared to the theoretical values calculated from the molecular formula (C₁₂H₉F₃O₄). A match within ±0.4% is widely considered evidence of high purity.[24]

Theoretical Composition for C₁₂H₉F₃O₄:

-

Carbon (C): 52.57%

-

Hydrogen (H): 3.31%

Data Integration and Final Purity Statement

The final purity of the synthesized batch of this compound is determined by synthesizing the results from all orthogonal methods.

Data Presentation: Summary of Purity Analysis

| Analytical Method | Result | Interpretation |

| HPLC (Area %) | 99.8% | High purity with respect to UV-active impurities. |

| GC-MS | No residual solvents detected above 0.1% | Sample is free from significant volatile organic impurities. |

| ¹H NMR | Spectrum consistent with structure. No impurity peaks >0.2%. | Confirms chemical identity and high purity. |

| ¹⁹F NMR | Single peak observed. | Confirms the presence of a single fluorinated species. |

| HRMS | Measured mass error: 1.2 ppm | Elemental composition is confirmed. |

| Elemental Analysis | C: 52.49%; H: 3.35% (within ±0.4% of theoretical) | Bulk sample purity is confirmed. |

Final Purity Statement: Based on the corroborating evidence from orthogonal analytical techniques, the purity of the synthesized this compound is determined to be ≥99.5%.

Conclusion

The rigorous purity analysis of synthesized compounds like this compound is a non-negotiable requirement for reliable scientific research and development. A superficial analysis using a single technique is insufficient and carries a high risk of generating misleading data. The integrated, orthogonal workflow detailed in this guide—combining chromatographic separation (HPLC, GC-MS), spectroscopic characterization (NMR, HRMS), and elemental analysis—provides a validated, trustworthy, and authoritative framework for establishing compound identity and purity with the highest degree of scientific confidence.

References

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]

-

Synthesis, purification, and stability of β-diketonate europium chelate reagent, determined by RP-HPLC | Request PDF. (2023). ResearchGate. [Link]

-

Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2. (1999). PubMed. [Link]

- Supporting Information for a scientific article.

-

Elemental analysis: an important purity control but prone to manipulations. (2021). Royal Society of Chemistry. [Link]

-

Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention | Request PDF. (2018). ResearchGate. [Link]

-

(PDF) Validation of analytical methods - Strategies & importance. (2010). ResearchGate. [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021). National Institutes of Health (NIH). [Link]

-

Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023). MDPI. [Link]

-

Analytical method validation: A brief review. (2012). Journal of Pharmacy Research. [Link]

-

Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography. (2010). PubMed. [Link]

-

NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. (2018). SciSpace. [Link]

-

Live qualification/validation of purity methods for protein products. (2016). Purdue University. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

-

(PDF) Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009). ResearchGate. [Link]

-

Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE. [Link]

-

19F NMR as a tool in chemical biology. (2021). National Institutes of Health (NIH). [Link]

-

(PDF) Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. (2023). ResearchGate. [Link]

-

An International Study Evaluating Elemental Analysis. (2018). National Institutes of Health (NIH). [Link]

-

(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2002). ResearchGate. [Link]

-

23.8: Mixed Claisen Condensations. (2023). Chemistry LibreTexts. [Link]

-

Elemental analysis. Wikipedia. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019). National Institutes of Health (NIH). [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). National Institutes of Health (NIH). [Link]

-

Claisen Condensation and Dieckmann Condensation. (2018). YouTube. [Link]

- Supporting Information for a scientific article.

-

Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). PubMed. [Link]

-

Lessons. Shodex HPLC Columns. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). National Institutes of Health (NIH). [Link]

-

Vibrational spectra of benzene derivatives—XXI. Benzoyl fluoride, acetophenone, methyl benzoate and related compounds. (1977). Sci-Hub. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

- 10. cs.purdue.edu [cs.purdue.edu]

- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. scispace.com [scispace.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. azom.com [azom.com]

- 21. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 22. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 23. Elemental analysis - Wikipedia [en.wikipedia.org]

- 24. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synergistic solvent extraction of lanthanides using (4-Methoxycarbonylbenzoyl)trifluoroacetone and TBP

Application Note: High-Efficiency Lanthanide Separation

Topic: Synergistic Solvent Extraction of Lanthanides using (4-Methoxycarbonylbenzoyl)trifluoroacetone and Tributyl Phosphate

Abstract

The separation of individual lanthanide elements is a significant challenge in materials science and chemical engineering due to their nearly identical chemical properties. This guide details a highly efficient and selective synergistic solvent extraction system for the separation of trivalent lanthanides (Ln³⁺). The system utilizes the chelating agent this compound (MCB-TFA) in combination with the neutral donor tributyl phosphate (TBP). This document provides a deep dive into the underlying chemical principles, detailed experimental protocols for ligand synthesis and extraction procedures, and methods for data analysis. The synergistic mechanism, wherein the combination of MCB-TFA and TBP dramatically enhances extraction efficiency beyond the capability of either component alone, is elucidated. This application note is intended for researchers and chemical engineers focused on rare-earth element purification, nuclear waste reprocessing, and advanced materials development.

Part 1: The Chemistry of the Synergistic System

The remarkable efficiency of this separation technique stems from the principle of synergism, where two extractants—a chelating agent and a neutral donor—work in concert to form a highly organophilic metal complex.[1]

The Chelating Agent: this compound (MCB-TFA)

MCB-TFA is a β-diketone, a class of compounds well-regarded for their metal chelation capabilities.[2] In an aqueous solution, the β-diketone exists in equilibrium with its enol tautomer. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating with the lanthanide ion through its two oxygen atoms. The trifluoromethyl (-CF₃) group on the MCB-TFA molecule is a key feature; its strong electron-withdrawing nature increases the acidity of the ligand, allowing extraction to occur at lower pH values. The methoxycarbonylbenzoyl group provides steric bulk and enhances the solubility of the resulting complex in organic solvents.

Three molecules of the deprotonated MCB-TFA ligand (L⁻) coordinate with a single trivalent lanthanide ion (Ln³⁺) to form a neutral, but coordinatively unsaturated, complex (LnL₃). This initial complex has some solubility in the organic phase, but residual water molecules in the lanthanide's primary coordination sphere limit its hydrophobicity.

The Synergist: Tributyl Phosphate (TBP)

Tributyl phosphate (TBP) is an organophosphorus compound widely used as an extractant in hydrometallurgy and nuclear fuel reprocessing.[3] In this system, TBP acts as a neutral Lewis base, or "synergist." The phosphoryl oxygen atom in TBP is an excellent electron donor and displaces the residual water molecules from the Ln(MCB-TFA)₃ complex. This displacement has two critical effects:

-

Increased Hydrophobicity: It replaces polar water molecules with nonpolar butyl groups, dramatically increasing the overall hydrophobicity of the complex and its affinity for the organic phase.[4]

-

Steric Shielding: The bulky TBP molecules shield the central lanthanide ion, preventing the formation of aqueous-phase adducts that would reduce extraction efficiency.

Typically, two molecules of TBP coordinate to the central ion, resulting in a stable, coordinatively saturated, and highly organophilic complex with the general formula Ln(MCB-TFA)₃(TBP)₂ .

The Synergistic Extraction Mechanism

The overall extraction equilibrium can be represented by the following equation:

Ln³⁺(aq) + 3 HL(org) + 2 TBP(org) ⇌ LnL₃(TBP)₂(org) + 3 H⁺(aq)

Where (aq) denotes the aqueous phase and (org) denotes the organic phase. This equation highlights that the extraction is pH-dependent; as the reaction proceeds, H⁺ ions are released into the aqueous phase. According to Le Châtelier's principle, maintaining an optimal pH is crucial for driving the equilibrium to the right and achieving high extraction efficiency.

Caption: The synergistic extraction of a lanthanide ion (Ln³⁺).

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of this compound (MCB-TFA)

This protocol is based on a standard Claisen condensation reaction.

Materials:

-

Methyl 4-(trifluoroacetyl)benzoate

-

Acetone (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Enolate Formation: Slowly add a solution of anhydrous acetone (1.0 equivalent) in diethyl ether to the NaH suspension at 0°C (ice bath). Stir the mixture for 30 minutes at this temperature.

-

Condensation: Add a solution of methyl 4-(trifluoroacetyl)benzoate (1.0 equivalent) in diethyl ether dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1 M HCl until the aqueous phase is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield MCB-TFA as a solid.[5][][7]

Protocol 2.2: Liquid-Liquid Extraction Procedure

This protocol outlines the steps for a single-stage batch extraction to determine key separation parameters.

Stock Solutions:

-

Aqueous Phase: Prepare a stock solution containing a mixture of lanthanide nitrates (e.g., La(NO₃)₃, Eu(NO₃)₃, Lu(NO₃)₃) at a concentration of 0.1 mM each in 0.01 M nitric acid (HNO₃).

-

Organic Phase: Prepare the extraction solvent by dissolving MCB-TFA (0.1 M) and TBP (0.2 M) in a suitable organic diluent such as kerosene, dodecane, or chloroform.

Procedure:

-

Phase Contact: In a screw-cap vial, pipette 10.0 mL of the aqueous phase and 10.0 mL of the organic phase.

-

pH Adjustment: Adjust the initial pH of the aqueous phase to the desired value (e.g., pH 3.0) using dilute HNO₃ or NaOH.

-

Equilibration: Seal the vial and shake vigorously using a mechanical shaker for at least 60 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial for 10 minutes to ensure complete separation of the aqueous and organic phases.[8]

-

Sampling: Carefully withdraw an aliquot from the aqueous phase for analysis.

-

Back-Extraction (Stripping): To analyze the organic phase, take a known volume (e.g., 5.0 mL) and contact it with an equal volume of a stripping solution (e.g., 2 M HNO₃). Shake for 30 minutes, centrifuge, and collect the aqueous strip solution.[9]

-

Analysis: Determine the concentration of each lanthanide in the initial aqueous phase, the equilibrated aqueous phase, and the aqueous strip solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES).

Caption: General workflow for the liquid-liquid extraction experiment.

Part 3: Data Analysis and Expected Results

The efficiency and selectivity of the extraction process are quantified using three key parameters.[10][11]

1. Distribution Ratio (D): This is the primary measure of extraction efficiency. It is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.[12][13]

-

Formula: D = [Ln]org / [Ln]aq

2. Percentage Extraction (%E): This expresses the efficiency as a percentage.

-

Formula: %E = (D / (D + Vaq/Vorg)) * 100

-

Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. For a 1:1 volume ratio, this simplifies to: %E = (D / (D + 1)) * 100.

-

3. Separation Factor (β): This measures the selectivity of the system for one lanthanide (Ln₁) over another (Ln₂). A high separation factor is crucial for effective purification.[11]

-

Formula: β(Ln₁/Ln₂) = D₁ / D₂ (where D₁ > D₂)

Expected Results

The extraction of lanthanides with acidic chelating agents typically increases with atomic number. This is due to the "lanthanide contraction," where the ionic radius decreases across the series, leading to a higher charge density and stronger complex formation with the heavier lanthanides.[14] The MCB-TFA and TBP system is expected to follow this trend, showing preferential extraction for heavy lanthanides (HREEs) over light lanthanides (LREEs).

| Parameter | Lanthanum (La) | Europium (Eu) | Lutetium (Lu) |

| Ionic Radius (pm) | 103 | 94.7 | 86.1 |

| Expected Distribution Ratio (D) | Low | Medium | High |

| Expected % Extraction | ~85% | ~98% | >99.9% |

| Separation Factor (βLu/La) | - | - | High (>100) |

| Separation Factor (βEu/La) | - | Medium (~10) | - |

| Note: The values in this table are illustrative and represent typical trends. Actual values are highly dependent on specific experimental conditions such as pH, extractant concentration, and temperature. |

Conclusion

The synergistic solvent extraction system employing this compound and tributyl phosphate offers a powerful and highly selective method for the separation of lanthanide elements. The combination of the acidic β-diketone and the neutral organophosphorus synergist leads to the formation of stable, hydrophobic complexes that are efficiently extracted into the organic phase. By carefully controlling experimental parameters, particularly pH, this system can be optimized to achieve high separation factors, enabling the purification of individual rare-earth elements for high-technology applications. The protocols and principles outlined in this guide provide a robust framework for researchers to implement and adapt this technique for their specific separation challenges.

References

-

Braatz, A. D., & Antonio, M. R. (n.d.). Structural Study of Complexes Formed by Acidic and Neutral Organophosphorus Reagents. OSTI.GOV. Retrieved from [Link]

-

Various Authors. (2023). Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether. ResearchGate. Retrieved from [Link]

-

Nichols, L. (2022). 4.5: Extraction Theory. Chemistry LibreTexts. Retrieved from [Link]

-

Atanassova, M., et al. (2024). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. National Institutes of Health. Retrieved from [Link]

-

Zolfonoun, E., et al. (2016). The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. Arabian Journal of Chemistry. Retrieved from [Link]

- Hazlett, R. N. (1977). Process for separation of the lanthanides. Google Patents.

-

Rajendraprasad, N. (n.d.). SOLVENT EXTRACTION. JSS College of Arts, Commerce and Science, Mysuru. Retrieved from [Link]

-

Various Authors. (2022). Solvent extraction of intra-lanthanides using a mixture of TBP and TODGA in ionic liquid. ResearchGate. Retrieved from [Link]

-

Billard, I., et al. (2011). Liquid–liquid extraction of actinides, lanthanides, and fission products by use of ionic liquids: From discovery to understanding. ResearchGate. Retrieved from [Link]

-

Fuller, E. J., et al. (2016). Extraction of Lanthanide and Actinide Ions from Aqueous Mixtures Using a Carboxylic Acid-Functionalized Porous Aromatic Framework. ACS Central Science. Retrieved from [Link]

-

Ilyas, S., et al. (2020). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. MDPI. Retrieved from [Link]

-

Unknown Author. (n.d.). Paper: CHB 601 Topic: Solvent Extraction. Retrieved from [Link]

-

Decachem. (n.d.). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Retrieved from [Link]

-

Marsden, O. J., et al. (2021). Separation of Lanthanide Isotopes from Mixed Fission Product Samples. MDPI. Retrieved from [Link]

-

Various Authors. (2020). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate. Retrieved from [Link]

-

El-Gammal, O. A., et al. (2011). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. PubMed. Retrieved from [Link]

-

Regadío, M., et al. (2017). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. PubMed Central. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Competition between lanthanides in extraction with tri-n-butyl phosphate in supercritical CO2 from solid nitrates. RSC Publishing. Retrieved from [Link]

-

Patsnap. (n.d.). Solvent Extraction Processes: Partition Coefficients and Selectivity. Retrieved from [Link]

-